PSB-16131
Description
Overview of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) in Cellular Biology
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a key family of ectonucleotidases that play a central role in regulating extracellular nucleotide concentrations. aai.orguni-leipzig.denih.gov These enzymes catalyze the sequential hydrolysis of nucleoside triphosphates (such as ATP and UTP) and diphosphates (such as ADP and UDP) into their corresponding monophosphates (AMP and UMP). aai.orguni-leipzig.denih.gov In humans, the NTPDase family comprises eight members (NTPDase1-8), with NTPDase1, 2, 3, and 8 being primarily expressed on cell membranes and thus directly involved in hydrolyzing extracellular nucleotides. aai.org
These membrane-bound NTPDases exhibit distinct substrate specificities and tissue distribution, contributing to the diverse roles of purinergic signaling in different physiological contexts. nih.govnih.gov For instance, NTPDase1 (also known as CD39) hydrolyzes both ATP and ADP efficiently, effectively reducing the levels of both pro-inflammatory and pro-thrombotic nucleotides. nih.govpnas.orgfrontiersin.org NTPDase2, on the other hand, shows a preference for hydrolyzing nucleoside triphosphates (ATP, UTP) over diphosphates (ADP, UDP), leading to a transient accumulation of ADP. nih.govnih.govpnas.org NTPDase3 and NTPDase8 display intermediate substrate preferences. nih.govnih.gov The coordinated action of these NTPDases, often in conjunction with ecto-5'-nucleotidase (CD73) which converts AMP to adenosine (B11128), shapes the extracellular nucleotide and nucleoside milieu, thereby modulating the activation of P2 (nucleotide) and P1 (adenosine) receptors. uni-leipzig.denih.govnih.gov
NTPDases are involved in regulating essential physiological functions including development, blood flow, hormone secretion, and neurotransmitter release. aai.org They also play significant roles in inflammation, immunity, and cancer. aai.orgnih.govfrontiersin.org
Significance of Purinergic Signaling Pathways in Physiological and Pathophysiological Processes
Purinergic signaling is a critical communication system that impacts virtually all cell types and organ systems. frontiersin.orgnih.gov Extracellular nucleotides and nucleosides activate a diverse array of purinergic receptors, broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by nucleotides). frontiersin.orgnih.govresearchgate.net P2 receptors are further divided into P2X (ligand-gated ion channels activated by ATP) and P2Y (G protein-coupled receptors activated by various nucleotides like ATP, ADP, UTP, UDP). frontiersin.orgnih.govresearchgate.net
The activation of these receptors triggers a variety of downstream signaling cascades, leading to diverse cellular responses. frontiersin.org Purinergic signaling is involved in short-term processes such as neurotransmission, neuromodulation, exocrine and endocrine secretion, immune responses, inflammation, nociception, platelet aggregation, and vasodilation. uni-leipzig.denih.govwikipedia.org It also regulates long-term processes including cell proliferation, differentiation, migration, and death, which are important in development, regeneration, and diseases like cancer. uni-leipzig.denih.gov
Dysregulation of purinergic signaling has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, cardiovascular diseases, and cancer. nih.govnih.govnih.gov Modulating purinergic pathways, therefore, represents a promising therapeutic strategy for these conditions. uni-leipzig.denih.gov
Introduction to PSB-16131 as a Small Molecule Modulator of NTPDase Activity
Given the crucial role of NTPDases in controlling purinergic signaling, these enzymes have emerged as attractive targets for pharmacological intervention. uni-leipzig.denih.gov Small molecule modulators that can selectively inhibit or activate specific NTPDase subtypes are valuable tools for dissecting the roles of these enzymes in physiological and pathological processes and hold potential as therapeutic agents. uni-leipzig.denih.gov
This compound is a small molecule that has been identified as a modulator of NTPDase activity. Specifically, it has been characterized as a potent inhibitor of human NTPDase2. medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov Research indicates that this compound exhibits non-competitive inhibition of human NTPDase2 with an IC50 value of 539 nM. medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov this compound is an anthraquinone (B42736) derivative, structurally related to the dye Reactive Blue 2, which is a known non-selective ecto-NTPDase inhibitor. agya.infofrontiersin.orgnih.govresearchgate.netresearchgate.net
Beyond its activity on human NTPDase2, this compound has also been identified as the most potent inhibitor described to date for Lp1NTPDase, a nucleoside triphosphate diphosphohydrolase from Legionella pneumophila. researchgate.nethodoodo.comresearchgate.net Lp1NTPDase is considered a structural and functional homolog of mammalian NTPDases and is believed to contribute to the virulence of Legionella pneumophila. researchgate.netresearchgate.net
Rationale for Investigating this compound in Academic Research
The investigation of small molecules like this compound in academic research is driven by several key rationales. cwauthors.comyoutube.compaperpal.comwordvice.com
Firstly, as a potent and selective inhibitor of human NTPDase2, this compound serves as a valuable pharmacological tool to study the specific functions of this particular NTPDase subtype in various biological systems. agya.infofrontiersin.orgnih.govresearchgate.netnih.gov By inhibiting NTPDase2 activity, researchers can gain insights into how the accumulation of its preferred substrate (ATP) and the subsequent production of ADP influence purinergic signaling pathways mediated by P2 receptors. nih.govnih.govpnas.org
Secondly, understanding the role of NTPDase2 in different physiological and pathophysiological contexts requires the use of selective inhibitors to dissect its specific contributions amidst the activity of other ectonucleotidases. nih.govagya.infofrontiersin.orgnih.govresearchgate.netnih.gov this compound's selectivity for human NTPDase2 makes it a useful probe for such investigations. agya.infofrontiersin.orgnih.govresearchgate.netnih.gov
Thirdly, the implication of purinergic signaling and NTPDases in various diseases, including inflammation, neurodegenerative diseases, and cancer, provides a strong rationale for exploring the therapeutic potential of NTPDase modulators. medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov Investigating the effects of this compound in relevant disease models can help determine if targeting NTPDase2 holds promise for therapeutic intervention. medchemexpress.eumedchemexpress.commedchemexpress.eu
Furthermore, the identification of this compound as an inhibitor of Lp1NTPDase from Legionella pneumophila highlights its potential utility in studying host-pathogen interactions and exploring novel antibacterial strategies targeting bacterial ectonucleotidases. researchgate.nethodoodo.comresearchgate.net
Academic research involving this compound contributes to the broader understanding of purinergic signaling, the specific roles of NTPDase2, and the potential of targeting ectonucleotidases for therapeutic purposes. uni-leipzig.denih.govmedchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov
Detailed Research Findings:
Research has characterized this compound as a potent and selective inhibitor of human NTPDase2. medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov Studies utilizing a malachite green assay to evaluate the inhibitory activity of anthraquinone derivatives on human NTPDases identified this compound as one of the most potent NTPDase2 inhibitors. agya.infofrontiersin.orgnih.govresearchgate.netnih.gov
| Compound | Target | Inhibition Type | IC50 (nM) | Reference |
| This compound | Human NTPDase2 | Non-competitive | 539 | medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov |
| This compound | Lp1NTPDase | Not specified | 4240 (4.24 µM) | researchgate.netresearchgate.net |
| PSB-2020 | Human NTPDase2 | Not specified | 551 | agya.infofrontiersin.orgnih.govresearchgate.netnih.gov |
| PSB-1011 | Human NTPDase3 | Mixed-type | 390 | agya.infofrontiersin.orgnih.govresearchgate.netnih.gov |
| PSB-2046 | Human NTPDase3 | Not specified | 723 | agya.infofrontiersin.orgnih.govresearchgate.netnih.gov |
Note: IC50 values represent the half-maximal inhibitory concentration.
This compound has been described as showing non-competitive inhibition against human NTPDase2. medchemexpress.eumedchemexpress.commedchemexpress.euagya.infofrontiersin.orgnih.govresearchgate.netnih.gov This suggests that this compound binds to a site on the enzyme distinct from the substrate binding site, affecting the enzyme's catalytic activity. agya.infofrontiersin.orgnih.govresearchgate.netnih.gov
Furthermore, this compound has been reported as the most potent Lp1NTPDase inhibitor identified in a study investigating anthraquinone derivatives, with an IC50 value of 4.24 µM. researchgate.netresearchgate.net This finding suggests potential for this compound or related compounds as starting points for developing antibacterial agents targeting Legionella pneumophila. researchgate.netresearchgate.net
The selectivity of this compound for NTPDase2 over other human NTPDases (NTPDase1, 3, and 8) has been noted, making it a valuable tool for specifically investigating the roles of NTPDase2. agya.infofrontiersin.orgnih.govresearchgate.netnih.gov
Properties
CAS No. |
1213268-80-4 |
|---|---|
Molecular Formula |
C28H17N2NaO5S |
Molecular Weight |
516.5 |
IUPAC Name |
Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1 |
InChI Key |
JWLRBBUFBVWSFA-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC4=CC=CC=C4C5=CC=CC=C53)=C1C(C6=C2C=CC=C6)=O)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-16131; PSB16131; PSB 16131 |
Origin of Product |
United States |
Chemical Synthesis and Structural Characteristics of Psb 16131
General Synthetic Approaches for Anthraquinone-Based Compounds
Anthraquinone (B42736) derivatives represent a significant class of organic compounds, many of which are utilized as dyes, pigments, and intermediates in various industries. chemcess.comcolab.ws The core anthraquinone structure, a 9,10-dioxoanthracene, can be synthesized through several general approaches.
One common industrial method involves the oxidation of anthracene, typically sourced from coal tar. This can be achieved through vapor-phase oxidation with air or oxidation with chromic acid in sulfuric acid. chemcess.comnih.gov Another prominent route is the synthesis from phthalic anhydride (B1165640) and benzene. This process involves a Friedel-Crafts acylation to form o-benzoylbenzoic acid, followed by cyclization to yield anthraquinone. chemcess.com The availability of cost-effective phthalic anhydride, often produced by the oxidation of naphthalene (B1677914) or o-xylene, has contributed to the importance of this method. chemcess.com
Other synthetic strategies for preparing substituted anthraquinones include cycloaddition reactions, such as the reaction between 1,4-naphthoquinone (B94277) and substituted 1,3-butadienes, followed by oxidation. scirp.org Friedel-Crafts acylation reactions between phthalic anhydrides and substituted benzenes or phenols are also employed to synthesize various anthraquinone derivatives. sci-hub.se Furthermore, functionalization of the anthraquinone core can be achieved through methods involving the formation of various bonds (C–C, C–N, C–O, C–S, C–Hal, etc.) often through substitution reactions or metal-catalyzed approaches. colab.ws
Specific Synthesis of PSB-16131 and its Structural Relationship to Reactive Blue 2
This compound is identified chemically as 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. researchgate.netresearchgate.netfrontiersin.org Its synthesis is related to the chemistry of anthraquinone dyes, particularly Reactive Blue 2. Reactive Blue 2, also known as C.I. Reactive Blue 2 or Cibacron Blue 3GA, is a well-known anthraquinone-based reactive dye. worlddyevariety.comchemicalbook.comsigmaaldrich.com
Reactive Blue 2 has a complex structure that includes an anthraquinone core substituted with amino and sulfonic acid groups, linked to a substituted triazine ring. chemicalbook.comnih.gov The manufacturing of Reactive Blue 2 typically involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2,5-diaminobenzenesulfonic acid, followed by condensation with 2,4,6-trichloro-1,3,5-triazine, and then condensation with 3- or 4-aminobenzenesulfonic acid. worlddyevariety.comchemicalbook.com An Ullmann-type coupling reaction is often involved in the condensation steps, particularly in the reaction of bromaminic acid with amine derivatives. agya.infoacs.org
This compound is described as an anthraquinone derivative structurally related to Reactive Blue 2. researchgate.netresearchgate.netfrontiersin.org While the specific detailed synthesis of this compound is not extensively described in the provided snippets, its classification as a derivative of the 1-amino-2-sulfoanthraquinone scaffold, similar to Reactive Blue 2, suggests that its synthesis likely utilizes similar synthetic methodologies involving the functionalization of an anthraquinone core. researchgate.net The key structural difference lies in the substituent at the 4-position of the anthraquinone core. In Reactive Blue 2, this position is linked to a complex substituted anilino-triazine system. worlddyevariety.comnih.gov In contrast, this compound features a 9-phenanthrylamino substituent at the 4-position. researchgate.netresearchgate.netfrontiersin.org This indicates that a key step in the synthesis of this compound would involve introducing the phenanthrene-9-yl-amino group onto the anthraquinone scaffold, potentially through a coupling reaction at the 4-position of a suitably substituted anthraquinone intermediate, such as 1-amino-4-halo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.
Research findings indicate that this compound is a synthesized compound, with studies focusing on its inhibitory activity. researchgate.netfrontiersin.org Its synthesis is often carried out for research purposes, and it may be available through custom synthesis. sobekbio.comhodoodo.comaobious.com
Molecular Scaffolding and Functional Groups of this compound Relevant to Biological Activity
This compound is based on an anthraquinone molecular scaffold. researchgate.netresearchgate.netfrontiersin.org The anthraquinone core consists of three fused rings, with two carbonyl groups at the 9 and 10 positions. coventry.ac.uk This core structure is planar and rigid. coventry.ac.uk
The functional groups present in this compound that are relevant to its biological activity include:
Anthraquinone core: The central tricyclic system with the two carbonyl groups provides the basic framework and contributes to the molecule's electronic properties.
Amino group (-NH2) at position 1: Amino groups are basic and can participate in hydrogen bonding and other interactions. biotechacademy.dk
Sulfonic acid group (-SO3H) at position 2: Sulfonic acid groups are strongly acidic and are typically ionized at physiological pH, carrying a negative charge. libretexts.org These charged groups enhance water solubility and can engage in electrostatic interactions.
Amino linkage (-NH-) at position 4: This secondary amine links the anthraquinone core to the phenanthrene (B1679779) substituent. Amino groups can act as hydrogen bond donors or acceptors. biotechacademy.dk
Phenanthrene substituent at the 4-position: This large, lipophilic polycyclic aromatic hydrocarbon group attached via the amino linkage at the 4-position is a key feature of this compound. researchgate.net The lipophilicity and π-system of the phenanthrene moiety are significant for interactions with biological targets. researchgate.netug.edu.gejocpr.com
Here is a table summarizing the key structural features and functional groups of this compound:
| Structural Feature | Description |
| Anthraquinone Core | Tricyclic 9,10-dioxoanthracene scaffold. |
| Amino Group (-NH2) | Located at position 1 of the anthraquinone core. |
| Sulfonic Acid Group (-SO3H) | Located at position 2 of the anthraquinone core. Typically ionized (-SO3-) |
| Amino Linkage (-NH-) | Connects the anthraquinone core to the phenanthrene substituent at position 4. |
| Phenanthrene Group | Large, lipophilic polycyclic aromatic substituent at the 4-position. |
Research findings indicate that the specific arrangement and nature of these functional groups on the anthraquinone scaffold are directly related to the compound's ability to interact with biological targets. ug.edu.gejocpr.comwm.edu
Molecular Pharmacology and Enzyme Inhibition Profile of Psb 16131
Target Identification and Selectivity within the NTPDase Family
PSB-16131 has been identified as a potent and selective inhibitor within the NTPDase family. researchgate.netnih.govnih.govagya.infofrontiersin.orgfrontiersin.org Its selectivity profile has been evaluated against several human NTPDase isoforms and a bacterial NTPDase from Legionella pneumophila.
Potency and Selectivity Towards Human NTPDase2
This compound is recognized as a potent inhibitor of human NTPDase2. medchemexpress.commedchemexpress.cn Studies using a malachite green assay on recombinant human NTPDase2 expressed in COS7 cell membrane preparations determined an IC50 value of 539 nM for this compound. researchgate.netnih.govnih.govagya.infofrontiersin.orgfrontiersin.org This places it among the most potent NTPDase2 inhibitors identified in a series of anthraquinone (B42736) derivatives. researchgate.netnih.govnih.govagya.infofrontiersin.orgfrontiersin.org
| Compound | Target | IC50 (nM) |
| This compound | Human NTPDase2 | 539 |
| PSB-2020 | Human NTPDase2 | 551 |
| PSB-1011 | Human NTPDase3 | 390 |
| PSB-2046 | Human NTPDase3 | 723 |
Inhibitory Activity Against Lp1NTPDase from Legionella pneumophila
This compound has also demonstrated inhibitory activity against Lp1NTPDase, a nucleoside triphosphate diphosphohydrolase from Legionella pneumophila. researchgate.netnih.govresearchgate.netresearchgate.net Lp1NTPDase is considered a structural and functional homolog of mammalian NTPDases and is believed to contribute to the virulence of L. pneumophila. researchgate.netnih.govresearchgate.netresearchgate.net Using a capillary electrophoresis (CE)-based enzyme assay, this compound was found to have an IC50 value of 4.24 µM against Lp1NTPDase. researchgate.netnih.govresearchgate.netresearchgate.netlookchem.com This makes this compound the most potent Lp1NTPDase inhibitor reported in the context of studies on anthraquinone derivatives. researchgate.netnih.govresearchgate.netlookchem.com
| Compound | Target | IC50 (µM) |
| This compound | Lp1NTPDase | 4.24 |
Evaluation of Cross-Reactivity with Other NTPDase Isoforms (e.g., NTPDase1, NTPDase3, NTPDase8) and Purinergic Receptors
This compound has been evaluated for its selectivity against other human NTPDase isoforms, including NTPDase1, NTPDase3, and NTPDase8. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net The compound has shown selectivity towards NTPDase2 compared to these other isoforms. researchgate.netnih.govnih.govagya.infofrontiersin.orgfrontiersin.orgresearchgate.net For instance, while potent against NTPDase2, this compound exhibits lower potency against NTPDase3 compared to other optimized anthraquinone derivatives like PSB-1011. researchgate.netnih.govnih.govagya.infofrontiersin.orgfrontiersin.orgresearchgate.net
Evaluation of cross-reactivity with purinergic receptors is also important, as NTPDases regulate the availability of nucleotides that act as agonists for these receptors. medchemexpress.comexplorationpub.com While some anthraquinone derivatives have shown activity against purinergic receptors like P2Y4, the provided information specifically on this compound focuses on its NTPDase inhibitory profile and does not detail its activity against a broad panel of purinergic receptors. researchgate.netresearchgate.net However, the research highlights the importance of selectivity against other elements of the purinergic signaling cascade to avoid harmful systemic consequences. explorationpub.com
Mechanism of Enzyme Inhibition
Studies have investigated the mechanism by which this compound inhibits NTPDase activity. researchgate.netlookchem.comuni-bonn.de
Elucidation of Inhibitory Modality (e.g., Non-Competitive Inhibition)
This compound has been characterized as a non-competitive inhibitor of human NTPDase2. medchemexpress.commedchemexpress.cnresearchgate.netlookchem.comresearchgate.netuni-bonn.de This indicates that this compound does not compete with the substrate (ATP or ADP) for binding at the enzyme's active site but rather binds to a different site, affecting the enzyme's catalytic efficiency. uni-bonn.de
Kinetic Analysis of Enzyme-Ligand Interactions
Kinetic analysis, such as Hanes-Woolf plots, has been employed to study the inhibition of NTPDase2 by this compound. researchgate.net These analyses support the non-competitive nature of the inhibition. uni-bonn.de The studies involving Lp1NTPDase also included kinetic characterization of the enzyme before investigating inhibitor activity. nih.govresearchgate.netresearchgate.net
| Compound | Target | Inhibition Type |
| This compound | Human NTPDase2 | Non-competitive |
In Vitro Methodologies for Pharmacological Characterization
The pharmacological characterization of this compound and its effects on enzyme activity have relied on various in vitro methodologies. These techniques allow for the precise measurement of enzyme inhibition and the determination of key parameters such as IC₅₀ values and inhibition kinetics.
Spectrophotometric and Chromatographic Enzyme Activity Assays (e.g., Malachite Green Assay, Capillary Electrophoresis)
Spectrophotometric and chromatographic assays are widely used for measuring enzyme activity by quantifying the consumption of substrates or the production of products.
The Malachite Green Assay is a common spectrophotometric method utilized for evaluating the activity of enzymes that release inorganic phosphate (B84403) (Pi), such as NTPDases fishersci.comresearchgate.net. This assay is based on the reaction of malachite green dye with molybdate (B1676688) to form a complex that strongly absorbs light at a specific wavelength (typically around 620 nm) in the presence of inorganic phosphate fishersci.comresearchgate.net. The intensity of the color produced is directly proportional to the concentration of inorganic phosphate released by the enzyme. This method is sensitive, reproducible, and amenable to high-throughput screening formats fishersci.comresearchgate.net. The Malachite Green assay has been employed in the characterization of anthraquinone derivatives, including this compound, as inhibitors of human NTPDases frontiersin.orgfrontiersin.orgnih.govresearchgate.net. By measuring the reduction in phosphate production in the presence of varying concentrations of this compound, researchers can determine its inhibitory potency (IC₅₀) against enzymes like human NTPDase2 frontiersin.orgfrontiersin.orgnih.gov.
Capillary Electrophoresis (CE) is a chromatographic technique that separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary tube lsu.edubiorxiv.org. CE-based enzyme assays offer advantages such as high separation efficiency, rapid analysis, and the ability to directly monitor the enzymatic reaction by separating and quantifying substrates and products lsu.edubiorxiv.org. A CE-based enzyme assay was established and utilized for monitoring the activity of Lp1NTPDase from Legionella pneumophila and investigating the inhibitory activity of compounds like this compound researchgate.netresearchgate.netnih.gov. In this method, the enzymatic reaction is performed, and then the substrate and products are separated by CE and quantified, often by UV analysis researchgate.netresearchgate.netnih.gov. This approach allowed for the determination of the IC₅₀ value of this compound against Lp1NTPDase researchgate.netnih.govresearchgate.net.
Cell-Based Assays Utilizing Recombinant Enzyme Expression Systems
Cell-based assays utilizing recombinant enzyme expression systems are valuable tools for pharmacological characterization. These assays involve expressing a recombinant form of the target enzyme in a cellular context, allowing for the study of inhibitor effects in a more complex environment than cell-free systems nih.govbio-connect.nl.
Structure Activity Relationship Sar Investigations of Psb 16131 Analogs
Design and Synthesis of Chemical Libraries Based on the Anthraquinone (B42736) Core
The design and synthesis of chemical libraries based on the anthraquinone core have been a key strategy in the search for potent and selective NTPDase inhibitors. The anthraquinone scaffold, structurally related to dyes like reactive blue-2 (RB-2), serves as a versatile platform for chemical modifications. frontiersin.orgresearchgate.netfrontiersin.org Libraries of anthraquinone derivatives are synthesized to explore the impact of different substituents and their positions on the inhibitory activity against various NTPDase isoforms. frontiersin.orgresearchgate.netfrontiersin.org
A general synthetic approach for preparing 4-substituted anthraquinone derivatives involves reactions such as copper(0)-catalyzed Ullmann coupling of 1-amino-4-bromoanthraquinone derivatives with anilines. researchgate.net These methods allow for the introduction of diverse functional groups at specific positions of the anthraquinone core, generating a library of analogs with varied chemical properties. frontiersin.org The synthesized compounds are then evaluated for their inhibitory activity against human NTPDases using assays like the malachite green assay. frontiersin.orgresearchgate.netfrontiersin.org
Impact of Chemical Modifications on Inhibitory Potency and Isoform Selectivity
Chemical modifications to the anthraquinone core of PSB-16131 and its analogs have a significant impact on their inhibitory potency and selectivity towards different NTPDase isoforms. Studies have shown that the nature and position of substituents on the anthraquinone scaffold and the attached aromatic rings influence the interaction with the enzyme's active site. frontiersin.orgresearchgate.net
This compound, a 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, was identified as a potent NTPDase2 inhibitor with an IC50 value of 539 nM. frontiersin.orgresearchgate.netfrontiersin.org Another analog, PSB-2020, with a 3-chloro-4-phenylsulfanylphenylamino substituent at the 4-position, also showed potent NTPDase2 inhibition with an IC50 of 551 nM. frontiersin.orgresearchgate.netfrontiersin.org In contrast, other anthraquinone derivatives like PSB-1011 and PSB-2046 were found to be potent NTPDase3 inhibitors. frontiersin.orgresearchgate.net
These findings highlight that subtle changes in the chemical structure, particularly the group attached to the amino nitrogen at the 4-position of the anthraquinone core, can dramatically alter the potency and switch the selectivity between NTPDase isoforms. frontiersin.orgresearchgate.net The presence of a sulfonate group at the 2-position of the anthraquinone core is a common feature in many of these inhibitors. frontiersin.orgresearchgate.netfrontiersin.org
Here is a table summarizing the inhibitory potency of selected anthraquinone derivatives:
| Compound | Structure | Target Enzyme | IC50 (nM) |
| This compound | 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | hNTPDase2 | 539 |
| PSB-2020 | 1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | hNTPDase2 | 551 |
| PSB-1011 | 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | hNTPDase3 | 390 |
| PSB-2046 | 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | hNTPDase3 | 723 |
This compound has been characterized as a non-competitive inhibitor of human NTPDase2. researchgate.netuni-bonn.de This suggests that it binds to a site distinct from the enzyme's active site, influencing its catalytic activity. uni-bonn.de
Identification of Key Pharmacophoric Elements for Target Binding
Identifying the key pharmacophoric elements is crucial for understanding the molecular features necessary for optimal binding to the target enzyme and eliciting a biological response. unina.itnih.govarxiv.org A pharmacophore represents the ensemble of steric and electronic features of a molecule that are essential for its productive interaction with a specific biological target. unina.itnih.govarxiv.orgnih.gov
Based on the SAR studies of anthraquinone derivatives, certain structural features appear to be important for their inhibitory activity against NTPDases. The anthraquinone core itself provides a rigid scaffold with electron-withdrawing carbonyl groups. The amino group at the 1-position and the substituent at the 4-position, linked by an amino linker, are critical for interaction with the binding site. frontiersin.orgresearchgate.netfrontiersin.org The nature of the substituent at the 4-position, such as the phenanthrylamino group in this compound, significantly influences potency and selectivity. frontiersin.orgresearchgate.net The presence of negatively charged groups, such as the sulfonate group at the 2-position, is also frequently observed in potent inhibitors and likely contributes to binding interactions, possibly with positively charged residues in the binding site. frontiersin.orgresearchgate.netfrontiersin.orgacs.org
While a detailed pharmacophore model specifically for this compound binding to NTPDase2 is not explicitly detailed in the search results, the SAR data strongly suggests that the relative positions and chemical nature of the anthraquinone core, the amino linker, the 4-position substituent, and the sulfonate group are key pharmacophoric elements. These elements likely engage in a combination of interactions, including hydrogen bonding, π-π stacking (due to the aromatic systems), and electrostatic interactions, within the enzyme's binding site.
Computational Approaches to Structure-Activity Relationships (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR investigations. medchemexpress.comniscpr.res.inmdpi.comnih.gov These methods provide insights into the potential binding modes of ligands to their target proteins, helping to rationalize experimental SAR data and guide the design of new compounds. niscpr.res.inmdpi.comnih.govresearchgate.netnih.govnih.govuomus.edu.iq
Molecular docking studies predict the preferred orientation and binding affinity of a ligand within a protein's binding site by evaluating different poses and calculating scoring functions. arxiv.orgniscpr.res.innih.govuomus.edu.iq This can help to understand how specific chemical modifications affect the fit and interactions of anthraquinone derivatives with the active or allosteric sites of NTPDase isoforms. researchgate.net
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. niscpr.res.inmdpi.comnih.govnih.gov These simulations can provide information about the stability of the complex, the flexibility of the protein and ligand, and the persistence of key interactions. mdpi.comnih.govnih.gov By observing the dynamic interactions, researchers can gain a more comprehensive understanding of the binding event and refine their SAR hypotheses. mdpi.com
While specific detailed computational studies on this compound binding to NTPDase2 were not extensively described in the provided search results, the general application of these techniques in studying NTPDase inhibitors and other related targets is well-established. niscpr.res.inmdpi.comnih.govresearchgate.netnih.govnih.govuomus.edu.iq Computational studies can help to visualize the interactions between anthraquinone derivatives and the amino acid residues in the binding pocket, providing a structural basis for the observed differences in potency and selectivity among analogs. researchgate.net For instance, docking studies can suggest how different substituents at the 4-position of the anthraquinone core might interact differently with residues in the NTPDase2 binding site, explaining why some analogs are more potent or selective than others. researchgate.net
Computational methods complement experimental SAR studies by providing a molecular-level understanding of ligand-target interactions, accelerating the process of identifying key structural features and designing improved inhibitors. nih.govnih.gov
Preclinical Biological Applications and Investigational Potential of Psb 16131
Modulation of Extracellular Nucleotide Homeostasis in Preclinical Models
Ectonucleoside triphosphate diphosphohydrolases (ENTPDases), including NTPDase1, -2, -3, and -8, are crucial regulators of extracellular nucleotide levels. These enzymes catalyze the hydrolysis of nucleoside tri- and di-phosphates to mono-phosphates, influencing purinergic signaling pathways. PSB-16131 has been identified as a potent inhibitor of human NTPDase2. medchemexpress.euresearchgate.net This non-competitive inhibition by this compound, with an IC₅₀ value of 539 nM, highlights its capacity to modulate the hydrolysis of extracellular nucleotides mediated by NTPDase2. medchemexpress.euresearchgate.net By inhibiting NTPDase2, this compound can influence the balance of extracellular ATP, ADP, and AMP, thereby impacting cellular signaling cascades that are dependent on these nucleotides. researchgate.net This modulation of extracellular nucleotide homeostasis is a key mechanism through which this compound exerts its effects in various preclinical models.
Role in Investigational Inflammation Models (Preclinical)
The modulation of extracellular nucleotide levels by ectonucleotidases plays a significant role in inflammatory responses. Ecto-NTPDases are key players in purinergic signaling, hydrolyzing extracellular di- and triphosphate nucleotides that act as ligands for P2 receptors involved in pro-inflammatory responses. explorationpub.com By regulating nucleotide availability, ENTPDases modulate immune responses and can prevent excessive inflammation. explorationpub.com Given its activity as a potent inhibitor of human NTPDase2, this compound is being investigated for its potential role in inflammation models. medchemexpress.euexplorationpub.com The inhibition of NTPDase2 by this compound could potentially alter the extracellular nucleotide environment in inflammatory settings, thereby influencing the activation of immune cells and the release of cytokines. explorationpub.com Preclinical research in inflammation often utilizes various animal models to evaluate potential anti-inflammatory compounds. pharmahungary.comijpsr.comnih.gov While the search results indicate that this compound can be used in the study of inflammation, specific detailed research findings on this compound's effects in these preclinical inflammation models were not extensively detailed in the provided snippets. medchemexpress.euexplorationpub.com
Investigational Potential in Neurodegenerative Disease Research (Preclinical)
Ectonucleotidases also play critical roles in modulating neuroinflammatory pathways by regulating extracellular nucleotide availability, which in turn influences microglial activation and neuronal survival. explorationpub.com NTPDase2 is predominantly expressed in astrocytes in rats and may contribute to the modulation of inflammatory responses within the central nervous system. explorationpub.com Neurodegenerative diseases are characterized by the degeneration of neurons and are often associated with neuroinflammation. bmglabtech.com Preclinical research in this area focuses on understanding the underlying mechanisms and identifying potential therapeutic compounds. bmglabtech.comnih.gov this compound, as an inhibitor of human NTPDase2, is being explored for its potential in the study of neurodegenerative diseases. medchemexpress.euexplorationpub.com Its ability to modulate extracellular nucleotide levels in the brain could impact neuroinflammatory processes and potentially influence neuronal function and survival. explorationpub.com Although the provided information suggests this area of investigation, detailed preclinical research findings specifically on this compound in neurodegenerative disease models were not comprehensively available in the search results. medchemexpress.euexplorationpub.com
Investigational Applications in Cancer Biology (Preclinical)
Ectonucleotidases and the purinergic signaling system are also implicated in cancer biology, influencing aspects such as tumor growth, angiogenesis, and immune evasion. researchgate.net Antibodies against NTPDase2, for instance, are being explored for their potential in anti-tumor immunotherapy by inhibiting enzymatic activity and decreasing immunosuppressive adenosine (B11128) levels within the tumor microenvironment. explorationpub.com this compound, as a potent inhibitor of human NTPDase2, is being investigated for its potential applications in cancer research. medchemexpress.euexplorationpub.com Modulating NTPDase2 activity with compounds like this compound could potentially influence the tumor microenvironment and impact cancer progression. researchgate.netexplorationpub.com Preclinical cancer biology research involves investigating the replicability of findings and exploring novel therapeutic strategies. nih.govnih.govelifesciences.orgelifesciences.org While this compound is indicated for use in the study of cancer, specific detailed preclinical findings on its effects in various cancer models were not provided in the search results. medchemexpress.euexplorationpub.com
Exploratory Studies in Anti-Infective Strategies, Specifically Against Legionella Infections (Preclinical)
Legionella pneumophila, the primary causative agent of Legionnaires' disease, possesses a nucleoside triphosphate diphosphohydrolase (NTPDase) known as Lp1NTPDase. researchgate.netresearchgate.net This enzyme is considered a structural and functional homolog of mammalian NTPDases and is believed to contribute to the virulence of L. pneumophila by catalyzing the hydrolysis of ATP to ADP and ADP to AMP. researchgate.netresearchgate.net Inhibitors of Lp1NTPDase are being explored as potential novel antibacterial drugs. researchgate.netresearchgate.net this compound has been identified as a potent inhibitor of Lp1NTPDase, with an IC₅₀ value of 4.24 μM. researchgate.netresearchgate.net This makes this compound the most potent Lp1NTPDase inhibitor described in the provided information. researchgate.netresearchgate.net The inhibition of Lp1NTPDase by this compound represents a novel approach for the (immuno)therapy of Legionella infections. researchgate.netresearchgate.net Preclinical studies investigating anti-infective strategies against Legionella infections often involve evaluating compounds in appropriate models. nih.govnih.gov The potent inhibitory activity of this compound against Lp1NTPDase suggests its potential for further exploration in preclinical models of Legionellosis. researchgate.netresearchgate.netcda.gov.sg
Summary of Key Preclinical Findings
Based on the available information, the primary detailed finding regarding this compound's preclinical activity is its potent inhibition of specific ectonucleotidases.
| Enzyme Target | Species | Inhibition Type | IC₅₀ Value | Reference |
| Human NTPDase2 | Human | Non-competitive | 539 nM | medchemexpress.euresearchgate.net |
| Lp1NTPDase | L. pneumophila | Not specified | 4.24 μM | researchgate.netresearchgate.net |
This table summarizes the inhibitory potency of this compound against human NTPDase2 and Legionella pneumophila Lp1NTPDase, highlighting its potential as a tool for modulating the activity of these enzymes in preclinical research.
Future Research Directions and Open Questions Regarding Psb 16131
Further Elucidation of Downstream Biological Pathways Modulated by NTPDase2 Inhibition
While PSB-16131 has been identified as a potent and selective NTPDase2 inhibitor, a significant area for future research involves a more comprehensive elucidation of the specific downstream biological pathways affected by its inhibitory action. NTPDase2 hydrolyzes extracellular ATP to ADP, thereby influencing the balance of these nucleotides in the extracellular space nih.govplos.org. This balance is critical as ATP and ADP act on different purinergic receptors (P2X and P2Y receptors), triggering diverse intracellular signaling cascades nih.govfrontiersin.org.
Future studies should aim to precisely map how this compound-mediated NTPDase2 inhibition alters the activation of specific P2 receptors and their subsequent downstream effectors in various cell types and tissues where NTPDase2 is expressed. For instance, NTPDase2 is found on astrocytes, oligodendrocytes, and resting microglia in the brain, where it contributes to ADP-mediated signaling important for homeostasis and neuroinflammatory responses nih.gov. It is also expressed on portal fibroblasts in the liver, influencing bile duct epithelial cell proliferation mdpi.comnih.gov. Research could focus on identifying the specific intracellular signaling molecules, transcription factors, and gene expression profiles that are modulated upon this compound treatment in these and other relevant cell populations. Understanding these intricate downstream pathways is crucial for fully appreciating the physiological and pathological roles of NTPDase2 and the therapeutic potential of its inhibition. This could involve using techniques such as phosphoproteomics, RNA sequencing, and detailed calcium signaling analysis in the presence and absence of this compound plos.orgbiologists.com.
Development and Evaluation of Novel this compound Derivatives with Enhanced Properties
This compound is an anthraquinone (B42736) derivative researchgate.netfrontiersin.orgresearchgate.netresearchgate.net. The development and evaluation of novel derivatives based on the this compound scaffold represent a key future research direction. This effort would aim to generate compounds with potentially enhanced properties, such as improved potency, greater selectivity for NTPDase2 over other NTPDase family members and ectonucleotidases, altered pharmacokinetic profiles, and better tissue penetration.
Structure-activity relationship (SAR) studies building upon the initial work that led to the identification of this compound are essential frontiersin.orgresearchgate.net. Modifying different parts of the anthraquinone structure could yield derivatives with fine-tuned interactions with the NTPDase2 enzyme, potentially leading to lower IC₅₀ values or altered inhibition kinetics. Investigating the impact of subtle structural changes on off-target activity against other purinergic receptors or enzymes is also critical to ensure specificity researchgate.net. Furthermore, designing derivatives with optimized lipophilicity and metabolic stability could improve their suitability for in vivo studies and potential therapeutic applications. This could involve the synthesis of libraries of analogues and their rigorous evaluation using in vitro enzyme assays and cell-based functional assays.
Integration with Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies
To translate the understanding of this compound's mechanism into potential therapeutic applications, its integration with advanced in vitro and in vivo preclinical models is imperative. While initial studies may use basic cell culture systems, future research should utilize more complex and physiologically relevant models that better mimic the in vivo environment.
This includes employing co-culture systems, 3D cell cultures, and organ-on-a-chip technologies to study the effects of this compound on cellular interactions and tissue-level responses modulated by NTPDase2. For in vivo studies, moving beyond basic rodent models to more translational animal models, such as those that better replicate human disease pathology, is crucial susclinicals.commdpi.come-century.usbiorxiv.orgcrownbio.com. For example, in the context of neuroinflammation or neurodegenerative diseases, utilizing animal models that exhibit relevant purinergic system dysregulation would be beneficial frontiersin.orgnih.gov. Similarly, for investigating the role of NTPDase2 inhibition in cancer or inflammatory conditions, employing appropriate disease models is necessary researchgate.netfrontiersin.orgnih.govresearchgate.netexplorationpub.comscientificarchives.com. Studies should focus on evaluating the efficacy of this compound or its derivatives in these models, assessing not only biochemical markers but also functional outcomes relevant to the disease being studied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
